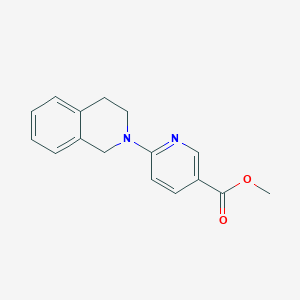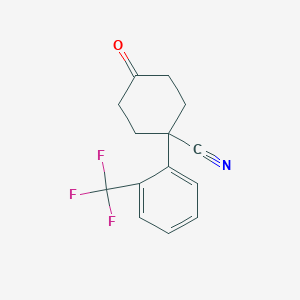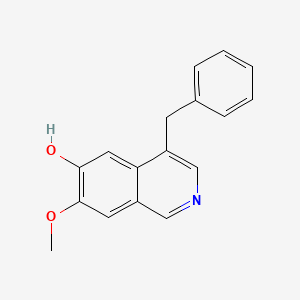
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a quinoline derivative Quinoline compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to amines and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to ensure the efficient introduction of functional groups.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin powder in hydrochloric acid are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its applications in coordination chemistry and as an antimicrobial agent.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of both chlorine and trifluoromethoxy groups, which can enhance its chemical reactivity and potential biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H5ClF3NO2 |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |
InChI Key |
NNPZHHBXUDBTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)




![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

